molecular formula C21H28O6 B1150692 Norcaesalpinin E CAS No. 854038-96-3

Norcaesalpinin E

Cat. No. B1150692
M. Wt: 376.4 g/mol
InChI Key:
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Description

Norcaesalpinin E is a furanocassane-type diterpene isolated from the seed kernels of Caesalpinia crista, a plant known for its promising antimalarial activity. This compound, along with others like caesalpinins C-G and norcaesalpinins D, was identified through the examination of a CH2Cl2 extract from the plant, showcasing significant inhibitory effects on Plasmodium falciparum growth in vitro, with norcaesalpinin E displaying notably potent activity (Linn et al., 2005).

Synthesis Analysis

The synthesis of norcaesalpinin E and related compounds often involves complex organic reactions that lead to the formation of its unique furanocassane skeleton. Although specific details on the synthesis of norcaesalpinin E are scarce, similar compounds have been synthesized through routes that may involve intramolecular Diels-Alder reactions, furan oxidation, and stereoselective oxidations (Papidocha, Bulthaupt, & Carreira, 2023).

Molecular Structure Analysis

Norcaesalpinin E's structure is characterized by a furanocassane framework, which is a common feature among cassane-type diterpenoids. This structure is distinguished by a furan ring attached to a diterpenoid skeleton, contributing to the compound's biological activity and chemical reactivity. The detailed molecular structure is determined through spectroscopic methods such as NMR and mass spectrometry (Wu et al., 2014).

Scientific Research Applications

  • Antimalarial Activity : Norcaesalpinin E has shown significant antimalarial activity. It inhibits the growth of Plasmodium falciparum, a parasite responsible for malaria, with a potent inhibitory activity (IC50 value of 90 nM) (Linn et al., 2005).

  • Cytotoxic Activities : Studies have also focused on the cytotoxic activities of compounds like norcaesalpinin E on human cancer cell lines. This suggests potential applications in cancer research and treatment (Wu et al., 2014).

  • Phosphodiesterase and NF-κB Inhibition : Research indicates that norcaesalpinin E and related compounds have inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression. These findings have implications for the treatment of inflammatory diseases (Liu et al., 2020).

  • Structure-Activity Relationship in Antimalarial Activity : Further studies have established a structure-activity relationship of norcaesalpinin E, providing insights into the design of new antimalarial drugs (Kalauni et al., 2006).

  • Lipid Lowering Effects in Hepatocytes : Norcaesalpinin E has been shown to exhibit lipid-lowering effects in hepatocytes, suggesting potential applications in the treatment of conditions like fatty liver disease (Huang et al., 2021).

Future Directions

Norcaesalpinin E is currently used for research purposes only . Given its antimalarial activity , future research could potentially explore its use in the treatment of malaria.

properties

IUPAC Name

[(1S,4aR,6S,6aS,11aS,11bS)-4a,6-dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-11(22)27-16-5-7-19(2,3)21(25)10-14(23)17-13(20(16,21)4)9-15-12(18(17)24)6-8-26-15/h6,8,13-14,16-17,23,25H,5,7,9-10H2,1-4H3/t13-,14-,16-,17-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBALQPBIWZLHPR-SJEMMDPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(=O)C3C(C2)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3[C@H](C2)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norcaesalpinin E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
SK Kalauni, S Awale, Y Tezuka… - Biological and …, 2006 - jstage.jst.go.jp
… Most of the tested diterpenes displayed antimalarial activity, and norcaesalpinin E (28) showed the most potent activity with an IC50 value of 0.090 mM, more potent than the clinically …
Number of citations: 121 www.jstage.jst.go.jp
TZ Linn, S Awale, Y Tezuka, AH Banskota… - Journal of natural …, 2005 - ACS Publications
… Their IC 50 values ranged from 90 nM to 6.5 μM, and norcaesalpinin E (7) showed the most … The molecular formula of norcaesalpinin E (7) was C 21 H 28 O 6 by HRFABMS. The 1 H (…
Number of citations: 119 pubs.acs.org
SK Kalauni, S Awale, Y Tezuka… - Chemical and …, 2005 - jstage.jst.go.jp
… , 1-deacetylcaesalmin C (6), caesalmin C (7), bonducellpin C (8), caesaldekarin e (9), 2-acetoxycaesaldekarin e (10), 2-acetoxy-3-deacetoxycaesaldekarin e (11), and norcaesalpinin E …
Number of citations: 53 www.jstage.jst.go.jp
N Pratiwi, A Arsyad, I Yustisia - easychair.org
… the bioactivity of Norcaesalpinin E from Caesalpinia crista for … the interaction of Norcaesalpinin E with circumsporozoite … The results showed that the Norcaesalpinin E compound in …
Number of citations: 0 easychair.org
RA Dickson, TC Fleischer, PJ Houghton - 2011 - researchgate.net
… Most of the tested diterpenes displayed antimalarial activity, and norcaesalpinin E showed the most potent activity with an IC50 value of 0.090µM, a greater potency than the clinically …
Number of citations: 12 www.researchgate.net
S Awale, TZ Linn, Y Tezuka, SK Kalauni… - Chemical and …, 2006 - jstage.jst.go.jp
… -phase preparative TLC, to afforded caesalpinins H—P (1—9) and norcaelsalpinin F (10) together with 13 known diterpenes, caesalpinin C,4) caesalpinin D,4) norcaesalpinin E,4) 2-…
Number of citations: 46 www.jstage.jst.go.jp
EWC Chan, J Tangah, S Baba, HT Chan… - Journal of Applied …, 2018 - japsonline.com
… Four compounds (norcaesalpinin E, 2-acetoxy3-… The most potent inhibitory activity was observed in norcaesalpinin E (0.09 … The molecular structures of norcaesalpinin E and 2-acetoxy-3…
Number of citations: 9 japsonline.com
R Maurya, M Ravi, S Singh, PP Yadav - Fitoterapia, 2012 - Elsevier
… Norcaesalpinin E (228) showed the most potent inhibitory activity (IC 50 , 90 nM) against Plasmodium falciparum FCR-3/A2 growth in vitro [5]. Norcaesalpinins F (229) [44] was tested …
Number of citations: 84 www.sciencedirect.com
T Liu, Z Ning, Y Yin, S Qi, H Gao - RSC advances, 2021 - pubs.rsc.org
Transformations of cassane diterpenoids from Caesalpinia bonduc into aromatic derivatives, either in CDCl3 or in CHCl3 irradiated with UV light or catalyzed by AlCl3, were described. …
Number of citations: 2 pubs.rsc.org

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